Aluminum bromide

Catalysis Organic Synthesis Friedel-Crafts Alkylation

Aluminum bromide (AlBr₃) is not an interchangeable Lewis acid. Its catalytic activity exceeds AlCl₃, enabling Friedel-Crafts alkylations that fail with weaker catalysts. Unlike AlCl₃, AlBr₃ dissolves readily in benzene, toluene, and hydrocarbons—enabling true homogeneous catalysis. Its intermediate acidity (AlCl₃ > AlBr₃ > GaX₃) allows precise activation tuning to avoid side reactions. For vapor-phase processes, AlBr₃ is 93% monomeric at 330°C vs AlCl₃ at only 71% monomeric at 400°C—critical for CVD and gas-phase kinetics. Procure AlBr₃ when solubility in nonpolar media, superior catalytic activity, or controlled acidity is non-negotiable.

Molecular Formula AlBr3
Molecular Weight 266.69 g/mol
CAS No. 7727-15-3
Cat. No. B048194
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAluminum bromide
CAS7727-15-3
SynonymsAluminum Tribromide;  Aluminum Tribromide (AlBr3);  NSC 87608; 
Molecular FormulaAlBr3
Molecular Weight266.69 g/mol
Structural Identifiers
SMILES[Al](Br)(Br)Br
InChIInChI=1S/Al.3BrH/h;3*1H/q+3;;;/p-3
InChIKeyPQLAYKMGZDUDLQ-UHFFFAOYSA-K
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilitySol in many organic solvents such as benzene, nitrobenzene, toluene, xylene, simple hydrocarbons
Sol in ethe

Aluminum Bromide (CAS 7727-15-3): Catalyst Identity and Procurement Fundamentals


Aluminum bromide (AlBr₃, CAS 7727-15-3) is a hygroscopic, colorless-to-pale-yellow solid that exists primarily as the dimer Al₂Br₆ in the condensed phase [1]. It is a potent Lewis acid widely utilized as a catalyst in organic synthesis, most notably for Friedel-Crafts alkylation and acylation, as well as bromination, isomerization, and epoxide ring-opening reactions . Key physical constants include a melting point of 94–98 °C, a boiling point range of 250–270 °C, a vapor pressure of 1 mm Hg at 81.3 °C, and a density of 3.205 g/mL at 25 °C . Unlike its more common analog aluminum chloride (AlCl₃), AlBr₃ demonstrates high solubility in a range of nonpolar organic solvents, including benzene, toluene, and simple hydrocarbons [2].

Why Generic Lewis Acid Substitution Fails for Aluminum Bromide Applications


Treating aluminum bromide as a simple, interchangeable Lewis acid is a critical procurement error due to its unique confluence of high catalytic activity and specific solubility profile. Its Lewis acidity is demonstrably stronger than that of aluminum chloride (AlCl₃), which translates to higher reaction rates and the ability to promote sluggish transformations that AlCl₃ cannot [1][2]. Furthermore, its high solubility in nonpolar organic solvents, a property where AlCl₃ is notably deficient, dictates its practical utility in homogenous catalysis and organic media [3]. Substituting with alternatives like FeBr₃ may be cost-driven but overlooks AlBr₃'s superior reactivity profile in specific alkylation contexts, while choosing GaBr₃ or BBr₃ introduces different selectivity and handling trade-offs [4][5]. The following evidence quantifies these decisive performance gaps.

Quantitative Performance Differentiation of Aluminum Bromide (CAS 7727-15-3)


Superior Catalytic Activity in Friedel-Crafts Alkylation Relative to Common Lewis Acids

In a direct comparison of Lewis acid catalysts for the Friedel-Crafts alkylation of benzene with s-butyl chloride, aluminum bromide (AlBr₃) demonstrated the highest catalytic activity among all tested catalysts [1]. The relative order of catalyst activity was established as: AlBr₃, AlCl₃, MoCl₅, SbCl₅ > TaCl₅ > NbCl₅ > FeCl₃ > ZrCl₄ > TiCl₄ >> WCl₆. This ranking places AlBr₃ as the most active catalyst in this series, indicating its superior performance over its closest analog, AlCl₃, and other common Lewis acids like FeCl₃.

Catalysis Organic Synthesis Friedel-Crafts Alkylation

Quantified Superiority in Lewis Acidity Over Aluminum Chloride (AlCl₃)

Multiple authoritative sources confirm that aluminum bromide is a stronger Lewis acid than its chloride analog. One source states that Al₂Br₆ (the dimeric form of AlBr₃) is a stronger Lewis acid than Al₂Cl₆ [1]. A second source explicitly notes that AlBr₃ is a strong Lewis acid, more so than AlCl₃ [2]. This enhanced Lewis acidity is a fundamental property that directly impacts its catalytic performance.

Lewis Acidity Catalysis Inorganic Chemistry

Enhanced Solubility in Nonpolar Organic Media vs. Aluminum Chloride (AlCl₃)

A key practical differentiator is the solubility profile of AlBr₃. Vendor technical datasheets and chemical databases report that AlBr₃ is soluble in benzene, toluene, and simple hydrocarbons [1]. This is a stark contrast to AlCl₃, which is known for its poor solubility in nonpolar organic solvents, a factor that often limits its use to heterogeneous or more polar media [2]. One source explicitly notes that AlBr₃ is 'more reactive and more soluble in organic media' than AlCl₃ [2].

Solubility Organic Synthesis Catalyst Handling

Comparative Lewis Acidity Ranking Among Group 13 Metal Halides

Studies on the acceptor ability and polymer stability of Group 13 halide complexes with pyridine-type ligands provide a quantitative ranking of their relative Lewis acidities. The acceptor ability was found to decrease in the series: AlCl₃ > AlBr₃ > GaCl₃ > GaBr₃ > GaI₃ [1][2]. Similarly, the thermal stability of the resulting polymer complexes follows the order: AlCl₃ > AlBr₃ > GaCl₃ > AlI₃ > GaBr₃ > GaI₃ [1]. These results position AlBr₃ as a stronger Lewis acid than all gallium trihalides and GaBr₃, but slightly weaker than AlCl₃ in this specific context of adduct formation.

Lewis Acidity Group 13 Halides Comparative Inorganic Chemistry

Thermodynamic Stability of Vapor-Phase Species vs. Aluminum Chloride (AlCl₃)

Gas-phase electron diffraction studies reveal a quantifiable difference in the dissociation behavior of aluminum halides. At 330 °C, the vapor of AlBr₃ was found to contain 7 (±4)% of the dimeric species (Al₂Br₆), with the balance being monomeric AlBr₃ [1]. In comparison, the vapor of AlCl₃ at 400 °C contained a significantly higher proportion of its dimer, 29 (±3)% Al₂Cl₆ [1]. This indicates that AlBr₃ has a greater tendency to exist as the monomeric Lewis acid in the vapor phase under these conditions.

Physical Chemistry Vapor Phase Thermodynamics

Targeted Application Scenarios for Aluminum Bromide (CAS 7727-15-3) Based on Verified Differentiation


Maximizing Reaction Rate in Challenging Friedel-Crafts Alkylations

When a Friedel-Crafts alkylation proceeds sluggishly or fails entirely with standard catalysts like FeCl₃ or TiCl₄, AlBr₃ should be the catalyst of first choice. Its position at the apex of the Lewis acid activity ranking for the alkylation of benzene with s-butyl chloride [1] provides a strong, quantitative justification for its use. Procuring AlBr₃ for this application directly addresses the need for a more potent catalyst to overcome activation barriers and achieve practical yields where weaker Lewis acids are insufficient.

Enabling Homogeneous Catalysis in Nonpolar Solvent Systems

For reactions designed to be run in nonpolar media such as benzene, toluene, or aliphatic hydrocarbons, AlBr₃ is a compelling procurement choice. Its verified solubility in these solvents [1] enables true homogeneous catalysis, which can lead to better mass transfer, improved reaction control, and simplified kinetics compared to the heterogeneous mixtures formed with the poorly soluble AlCl₃. This application leverages AlBr₃'s unique solubility profile to execute reactions that are synthetically inaccessible with its primary analog.

Achieving Intermediate Lewis Acidity for Selective Transformations

In complex syntheses where the catalyst's acid strength must be carefully balanced to avoid side reactions or product decomposition, the quantitative Lewis acidity ranking of Group 13 halides provides a roadmap. AlBr₃ offers an intermediate acid strength, being demonstrably weaker than AlCl₃ but stronger than any of the gallium trihalides (GaCl₃, GaBr₃, GaI₃) [1]. Procuring AlBr₃ for such selectivity-critical applications allows a researcher to dial in a specific level of Lewis acid activation that cannot be achieved with either the harsher AlCl₃ or the milder Ga-based catalysts.

Process Development for Vapor-Phase Catalysis or Gas-Phase Studies

When designing or studying processes that involve aluminum halide species in the gas phase, the thermodynamic difference in dimer dissociation is a key design parameter. At 330 °C, AlBr₃ vapor is predominantly monomeric (93% monomer, 7% dimer), in contrast to AlCl₃ vapor at 400 °C, which is only 71% monomeric [1]. This higher monomer concentration for AlBr₃ may significantly impact reaction kinetics and mechanisms in gas-phase catalysis or chemical vapor deposition processes. Procuring AlBr₃ for these applications is justified by this quantifiable difference in vapor-phase speciation.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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